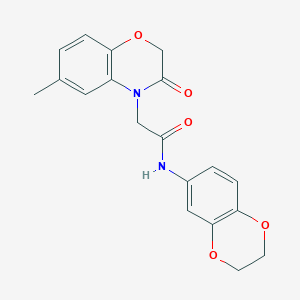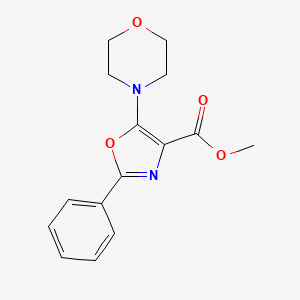![molecular formula C14H18N2O4 B5503523 methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)
methyl 3-[(4-morpholinylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Indenopyrazoles synthesis, including a derivative similar to methyl 3-[(4-morpholinylacetyl)amino]benzoate, involves a two-step process from indanones and phenyl isothiocyanates. These compounds, including methyl 3-[(4-morpholinylacetyl)amino]benzoate derivatives, exhibit significant antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
Molecular Structure Analysis
- Molecular structures of derivatives of benzene containing morpholine, including those resembling methyl 3-[(4-morpholinylacetyl)amino]benzoate, have been studied. In these compounds, the morpholine rings are generally perpendicular to the benzene ring, indicating little conjugation between nitrogen's lone electron pairs and the π-system of the benzene ring (Kovalevsky et al., 1998).
Chemical Reactions and Properties
- Methyl 3-[(4-morpholinylacetyl)amino]benzoate derivatives are involved in various chemical reactions. For example, aminomethylation involving morpholine as a methylene source is a new phenomenon, applicable to several heterocycles (Mondal et al., 2017).
Physical Properties Analysis
- The physical properties of similar compounds involve hydrogen-bonded sheets and chains, as seen in isomeric methyl benzoates. These properties significantly influence the molecular-electronic structure and stability of the compounds (Portilla et al., 2007).
科学的研究の応用
Aminomethylation Reactions
Morpholine and its derivatives, including compounds similar to methyl 3-[(4-morpholinylacetyl)amino]benzoate, are used in aminomethylation reactions. These reactions occur at specific positions of imidazopyridines and other heterocycles, demonstrating the potential of morpholine derivatives in the synthesis of aminomethylated products under mild conditions (Mondal et al., 2017).
Ionic Liquids and Solvents
Morpholinium derivatives have been synthesized and investigated for their physicochemical properties, toxicity, and biodegradability. These studies aim to evaluate the potential of such compounds as new solvents, particularly for biomass dissolution (Pernak et al., 2011).
Photoinitiators for Coatings
Compounds with morpholine moieties have been explored as photoinitiators for ultraviolet-curable pigmented coatings. These studies focus on the synthesis and photoinitiation efficiency of copolymeric systems bearing morpholine and other functional groups, demonstrating their application in materials science (Angiolini et al., 1997).
Antimicrobial Activities
Derivatives incorporating morpholine structures have been synthesized and tested for their antimicrobial properties. Research in this area aims to identify new compounds with potential use in combating microbial infections (Bektaş et al., 2010).
Cancer Research
Research into the antiproliferative properties of compounds structurally related to methyl 3-[(4-morpholinylacetyl)amino]benzoate has identified potential inhibitors of tubulin polymerization, indicating a promising direction for the development of new anticancer agents (Minegishi et al., 2015).
Synthesis of Polymers
The reactivity and functional group compatibility of morpholine derivatives have been leveraged in the synthesis of hyperbranched aromatic polyamides. This research highlights the potential of such compounds in the development of new materials with specific properties (Yang et al., 1999).
特性
IUPAC Name |
methyl 3-[(2-morpholin-4-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-14(18)11-3-2-4-12(9-11)15-13(17)10-16-5-7-20-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFHJWSRGFWKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-yl-acetylamino)-benzoic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)


![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)